3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
Description
3-{[2-(4-Bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a thiazolidinone moiety substituted with a 4-bromophenyl group. The 4-bromophenyl substituent introduces halogen-mediated hydrophobic interactions, which may enhance binding affinity and pharmacokinetic properties .
This compound is synthesized via condensation reactions, typically involving coumarin-3-carboxylic acid hydrazide intermediates and thiazolidinone precursors, as described in analogous synthetic routes . Its structural characterization relies on techniques such as $^1$H-NMR, mass spectrometry, and elemental analysis, consistent with methodologies applied to related compounds .
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKYVGUDTYWEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
Salicylaldehyde derivatives react with β-keto esters (e.g., diethyl malonate) under basic or acidic conditions to form coumarin-3-carboxylic acid derivatives. For example:
Optimized conditions involve ultrasound irradiation (20 kHz, 90% power) in ethanol with piperidine, reducing reaction time from 7 hours to 40 minutes while achieving yields >90%.
Key variations :
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Catalysts : Sodium azide (50 mol%) or potassium carbonate (20 mol%) in water at room temperature yields coumarin-3-carboxylic acids (73–99%).
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Microwave-assisted synthesis : Enhances reaction efficiency; e.g., 3-acetylcoumarin synthesis under microwave irradiation (50°C, 5 min) achieves 99% yield.
Synthesis of the Thiazolidine Moiety
The 2-(4-bromophenyl)-1,3-thiazolidine component is synthesized via cyclization of a Schiff base with mercaptoacetic acid.
Thiazolidine Ring Formation
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Schiff Base Formation : 4-Bromoaniline reacts with an aldehyde (e.g., formaldehyde) to form an imine.
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Cyclization : The imine undergoes cyclization with mercaptoacetic acid in the presence of anhydrous zinc chloride:
Reaction conditions: Reflux in ethanol for 6–8 hours, yielding 70–85%.
Coupling of Coumarin and Thiazolidine Moieties
The final step involves acylating the thiazolidine amine with the coumarin-3-carbonyl group.
Acylation via Carbodiimide Coupling
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Activation of Coumarin-3-carboxylic Acid : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂):
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Coupling Reaction : The acyl chloride reacts with 2-(4-bromophenyl)-1,3-thiazolidine in dry dichloromethane (DCM) with triethylamine (TEA) as a base:
Yields range from 65% to 78% under optimized conditions (0–5°C, 12–24 hours).
Alternative method : Use coupling agents like EDCl/HOBt in DMF, achieving 70–82% yield at room temperature.
Optimization and Analytical Validation
Reaction Optimization
Characterization
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry (MS) : Molecular ion peak at m/z 416.3 [M+H]⁺ aligns with the molecular formula C₁₉H₁₄BrNO₃S.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel + Acylation | Piperidine/EtOH, EDCl/HOBt coupling | 78 | High purity, scalable | Multi-step, costly reagents |
| Microwave-assisted | Microwave, 50°C, 5 min | 99 | Rapid, energy-efficient | Specialized equipment needed |
| Solvent-free cyclization | DABCO, 180°C | 91 | Eco-friendly, no solvent waste | High temperature required |
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one exhibit several significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial and fungal strains. For instance, the compound was tested against Gram-positive and Gram-negative bacteria and demonstrated effective inhibition at varying concentrations .
- Anticancer Potential : The compound has been evaluated for its anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Results indicated promising cytotoxic effects, suggesting its potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step chemical reactions. Key synthetic routes include:
- Formation of Thiazolidine Derivative : The initial step often involves the reaction of thiazolidine derivatives with various carbonyl compounds to form the thiazolidinone structure.
- Coupling with Chromenone Moiety : The thiazolidinone is then coupled with chromenone derivatives to yield the final product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the identity of synthesized compounds .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activities of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective bactericidal and fungicidal properties comparable to standard antibiotics like Ampicillin and Ketoconazole .
Case Study 2: Anticancer Screening
In another study, the anticancer potential was assessed using the Sulforhodamine B assay on MCF7 cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications .
Applications in Material Science
Beyond medicinal applications, 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one has implications in material science due to its unique structural features. Its ability to form complexes with metals suggests potential uses in catalysis and as a precursor for developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can interact with enzyme active sites, inhibiting their activity, while the chromenone structure can bind to receptors, modulating their function. These interactions lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Thiazolidinone Hybrids
Compounds sharing the coumarin-thiazolidinone scaffold but differing in substituents have been extensively studied:
- N-(4'-Oxo-2'-(substituted aryl)-thiazolidin-3'-yl)-3-carboxamido-2H-chromen-2-one derivatives (IV-a-m) : These derivatives, evaluated for analgesic and anti-inflammatory activities, demonstrated 40–65% inhibition in acetic acid-induced writhing tests (100 mg/kg dose). The 4-bromophenyl variant is expected to exhibit enhanced activity due to bromine’s electron-withdrawing effects and improved lipophilicity .
Table 1: Comparison of Coumarin-Thiazolidinone/Thiazole Derivatives
Thiazolidinone Derivatives with Halogen Substituents
Bromine-substituted thiazolidinones exhibit distinct physicochemical and pharmacological profiles:
- (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one: Characterized by X-ray crystallography, this compound forms hydrogen bonds (N–H···O) that stabilize its crystal lattice, a feature critical for solubility and stability. The 4-bromophenyl group contributes to a planar molecular geometry, enhancing π-π stacking interactions .
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: Demonstrated 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%). The oxadiazole ring offers metabolic resistance but lacks the thiazolidinone’s hydrogen-bonding capacity .
Table 2: Halogenated Thiazolidinone/Oxadiazole Derivatives
Biological Activity
The compound 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , also known as 6-bromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , is a thiazolidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H14BrNO3S
- Molecular Weight : 416.29 g/mol
- CAS Number : 313266-89-6
Synthesis
The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves the reaction of thiazolidine derivatives with chromenone compounds. The use of various catalysts and solvents can enhance yield and purity. Notably, the reaction conditions can be optimized to achieve better results in terms of biological activity.
Anticancer Activity
Research indicates that compounds containing thiazolidine rings exhibit significant anticancer properties. For instance, derivatives similar to 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one have shown potent activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6-bromo derivative | MDA-MB-231 | 10.5 | Apoptosis induction |
| 6-bromo derivative | HCT116 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that thiazolidine derivatives possess significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
Antioxidant assays have shown that thiazolidine derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.
Case Studies
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In Vitro Studies on Cancer Cells :
A study conducted by researchers demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 cells through apoptosis pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers such as annexin V staining. -
Antimicrobial Efficacy :
In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL, suggesting moderate antibacterial activity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazolidinone synthesis | 4-Bromophenylamine, chloroacetyl chloride, EtOH, reflux | 70–85 | |
| Chromen-2-one coupling | DCC, DMAP, THF, rt, 24 h | 45–60 |
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystals are grown via slow evaporation (e.g., from DMSO/EtOH mixtures).
- Data collection uses Mo Kα radiation (λ = 0.71073 Å) on diffractometers like Stoe IPDS 2.
- SHELXL refines the structure, providing bond lengths (e.g., C–S = 1.76 Å), angles, and torsional parameters. The thiazolidinone ring often adopts an envelope conformation, with sulfur deviating ~0.2 Å from the plane .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| R factor | 0.042 | |
| Dihedral angle (thiazolidinone–chromenone) | 73.2° |
Advanced: How do intermolecular interactions influence the compound’s stability and crystallinity?
Answer:
Intermolecular forces are critical for crystal packing:
- Hydrogen bonds : N–H⋯O and C–H⋯N interactions stabilize the lattice. For example, reports N–H⋯O bonds (2.89 Å) between the thiazolidinone carbonyl and adjacent pyridine groups .
- π–π stacking : Weak interactions between aromatic rings (e.g., chromenone and bromophenyl groups) contribute to layered packing, as seen in similar compounds .
- Graph set analysis (e.g., Etter’s notation) classifies hydrogen-bonding patterns, aiding in predicting solubility and polymorphism .
Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Answer:
Discrepancies between NMR (solution state) and XRD (solid state) data arise due to:
- Tautomerism : Thiazolidinone rings may exhibit keto-enol tautomerism in solution. 2D NMR (e.g., NOESY) confirms dynamic behavior .
- Conformational flexibility : XRD reveals the dominant solid-state conformation, while variable-temperature NMR detects rotamers. For example, uses -DEPT NMR to assign carbonyl resonances unambiguously .
- Impurity identification : LC-MS or HRMS distinguishes byproducts (e.g., unreacted intermediates) that skew NMR integration .
Advanced: How can structure-activity relationships (SAR) guide biological studies of this compound?
Answer:
Key structural features influencing bioactivity include:
- 4-Bromophenyl group : Enhances lipophilicity and membrane penetration, critical for cytotoxicity assays (e.g., IC against MCF-7 cells) .
- Chromen-2-one core : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibition) .
- Thiazolidinone ring : Modulates electron density, affecting redox properties. Cyclic voltammetry reveals oxidation peaks at ~1.2 V vs. Ag/AgCl, correlating with ROS generation in cancer cells .
Q. Table 3: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Bromine → Chlorine | Reduced cytotoxicity (IC ↑ 2-fold) | |
| Chromenone C7-OH | Enhanced antioxidant activity |
Basic: What analytical techniques characterize purity and stability?
Answer:
- HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Determines decomposition onset (~220°C) .
- IR spectroscopy : Confirms carbonyl stretches (thiazolidinone: 1680–1720 cm; chromenone: 1640–1660 cm) .
Advanced: How is computational modeling integrated with experimental data for mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
